Alpelisib

Catalog No.
S548345
CAS No.
1217486-61-7
M.F
C19H22F3N5O2S
M. Wt
441.47
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Alpelisib

CAS Number

1217486-61-7

Product Name

Alpelisib

IUPAC Name

(2S)-1-N-[4-methyl-5-[2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl]-1,3-thiazol-2-yl]pyrrolidine-1,2-dicarboxamide

Molecular Formula

C19H22F3N5O2S

Molecular Weight

441.47

InChI

InChI=1S/C19H22F3N5O2S/c1-10-14(11-6-7-24-13(9-11)18(2,3)19(20,21)22)30-16(25-10)26-17(29)27-8-4-5-12(27)15(23)28/h6-7,9,12H,4-5,8H2,1-3H3,(H2,23,28)(H,25,26,29)/t12-/m0/s1

InChI Key

STUWGJZDJHPWGZ-LBPRGKRZSA-N

SMILES

CC1=C(SC(=N1)NC(=O)N2CCCC2C(=O)N)C3=CC(=NC=C3)C(C)(C)C(F)(F)F

Solubility

Soluble in DMSO, not in water

Synonyms

BYL719; BYL-719; BYL 719; Alpelisib

Description

The exact mass of the compound Alpelisib is 441.14463 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Approved Use in Breast Cancer:

The most established scientific research application of Alpelisib is in the treatment of hormone receptor-positive, HER2-negative, advanced or metastatic breast cancer with PIK3CA gene mutations. This specific context was the basis for Alpelisib's approval by the US Food and Drug Administration (FDA) in 2019. Clinical trials demonstrated that Alpelisib, when combined with the endocrine therapy fulvestrant, improved progression-free survival in patients with this type of breast cancer.

Research into Expanding Alpelisib's Applications:

Due to PI3K mutations being prevalent across various cancers, researchers are actively investigating Alpelisib's efficacy in other tumor types. Studies are ongoing to explore its use in cancers such as colorectal cancer, endometrial cancer, and lung cancer. These studies aim to determine if Alpelisib can provide similar benefits seen in breast cancer for patients with these different cancers.

Challenges and Considerations:

Research on Alpelisib also involves understanding the drug's pharmacokinetics, which is the study of how the body absorbs, distributes, metabolizes, and excretes the drug. Developing accurate methods to quantify Alpelisib in patients is crucial for interpreting preclinical and clinical data and ensuring reliable evaluation of its effectiveness []. Additionally, ongoing research explores potential side effects associated with Alpelisib treatment and how to manage them for optimal patient care.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.2

Exact Mass

441.14463

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Alpelisib

Biological Half Life

The mean half life of alprelisib is 8 to 9 hours.

Use Classification

Human Drugs -> EU pediatric investigation plans
Human drugs -> Piqray -> EMA Drug Category
Antineoplastic agents -> Human pharmacotherapeutic group
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: Azab F, Vali S, Abraham J, Potter N, Muz B, de la Puente P, Fiala M, Paasch J, Sultana Z, Tyagi A, Abbasi T, Vij R, Azab AK. PI3KCA plays a major role in multiple myeloma and its inhibition with BYL719 decreases proliferation, synergizes with other therapies and overcomes stroma-induced resistance. Br J Haematol. 2014 Jan 9. doi: 10.1111/bjh.12734. [Epub ahead of print] PubMed PMID: 24405121.
2: Brady SW, Zhang J, Seok D, Wang H, Yu D. Enhanced PI3K p110α Signaling Confers Acquired Lapatinib Resistance That Can Be Effectively Reversed by a p110α-Selective PI3K Inhibitor. Mol Cancer Ther. 2014 Jan;13(1):60-70. doi: 10.1158/1535-7163.MCT-13-0518. Epub 2013 Nov 18. PubMed PMID: 24249715; PubMed Central PMCID: PMC3902650.
3: Garrett JT, Sutton CR, Kurupi R, Bialucha CU, Ettenberg SA, Collins SD, Sheng Q, Wallweber J, Defazio-Eli L, Arteaga CL. Combination of antibody that inhibits ligand-independent HER3 dimerization and a p110α inhibitor potently blocks PI3K signaling and growth of HER2+ breast cancers. Cancer Res. 2013 Oct 1;73(19):6013-23. doi: 10.1158/0008-5472.CAN-13-1191. Epub 2013 Aug 5. PubMed PMID: 23918797; PubMed Central PMCID: PMC3790862.
4: Elkabets M, Vora S, Juric D, Morse N, Mino-Kenudson M, Muranen T, Tao J, Campos AB, Rodon J, Ibrahim YH, Serra V, Rodrik-Outmezguine V, Hazra S, Singh S, Kim P, Quadt C, Liu M, Huang A, Rosen N, Engelman JA, Scaltriti M, Baselga J. mTORC1 inhibition is required for sensitivity to PI3K p110α inhibitors in PIK3CA-mutant breast cancer. Sci Transl Med. 2013 Jul 31;5(196):196ra99. doi: 10.1126/scitranslmed.3005747. PubMed PMID: 23903756.
5: Furet P, Guagnano V, Fairhurst RA, Imbach-Weese P, Bruce I, Knapp M, Fritsch C, Blasco F, Blanz J, Aichholz R, Hamon J, Fabbro D, Caravatti G. Discovery of NVP-BYL719 a potent and selective phosphatidylinositol-3 kinase alpha inhibitor selected for clinical evaluation. Bioorg Med Chem Lett. 2013 Jul 1;23(13):3741-8. doi: 10.1016/j.bmcl.2013.05.007. Epub 2013 May 14. Erratum in: Bioorg Med Chem Lett. 2013 Aug 15;23(16):4723. PubMed PMID: 23726034.
6: Young CD, Pfefferle AD, Owens P, Kuba MG, Rexer BN, Balko JM, Sánchez V, Cheng H, Perou CM, Zhao JJ, Cook RS, Arteaga CL. Conditional loss of ErbB3 delays mammary gland hyperplasia induced by mutant PIK3CA without affecting mammary tumor latency, gene expression, or signaling. Cancer Res. 2013 Jul 1;73(13):4075-85. doi: 10.1158/0008-5472.CAN-12-4579. Epub 2013 Apr 30. PubMed PMID: 23633485; PubMed Central PMCID: PMC3702683.

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